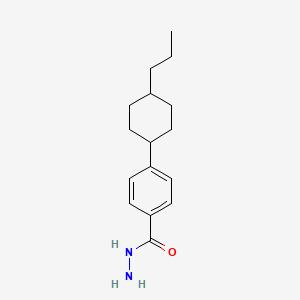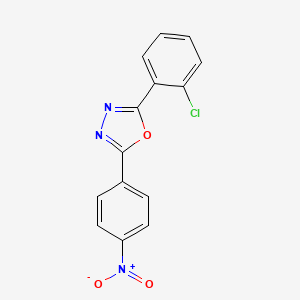
6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone, also known as EFQM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinazolinone derivatives and possesses a unique chemical structure that makes it a potential candidate for various therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. 6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which are known to play a critical role in cancer cell growth and survival. 6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to modulate various biochemical and physiological processes in the body. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory and can be obtained in high purity. 6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been extensively studied in various cancer cell lines, making it a valuable tool for cancer research. However, the limitations of 6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone include its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One potential application of 6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to possess neuroprotective properties, and further research is needed to investigate its potential therapeutic use in these disorders. Another future direction for 6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone research is in the development of novel anticancer agents based on its chemical structure. 6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to exhibit potent anticancer activity, and further research is needed to optimize its chemical structure for improved efficacy and selectivity.
Conclusion:
6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It possesses a unique chemical structure that makes it a potential candidate for various therapeutic applications, including cancer, inflammation, and neurodegenerative disorders. The synthesis of 6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone is relatively straightforward, and it has been extensively studied for its potential therapeutic applications. Further research is needed to investigate its mechanism of action, optimize its chemical structure, and explore its potential therapeutic use in various diseases.
Méthodes De Synthèse
The synthesis of 6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone involves the condensation of 4-fluoroaniline and ethyl acetoacetate in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with formaldehyde and ammonium acetate to obtain 6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone. The overall yield of the synthesis process is around 54%, and the purity of the compound can be enhanced through recrystallization.
Applications De Recherche Scientifique
6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antitumor, and antiproliferative activities in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. Furthermore, 6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
6-ethyl-3-(4-fluorophenyl)-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-3-12-4-9-16-15(10-12)11(2)20(17(21)19-16)14-7-5-13(18)6-8-14/h4-10H,2-3H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWXZTWNXDBPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5751659.png)



![3-{3-[2-cyano-2-(4-cyanophenyl)vinyl]-1H-indol-1-yl}propanamide](/img/structure/B5751693.png)
![4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5751696.png)


![N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5751719.png)
![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5751727.png)
![N-(4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5751742.png)
![N-(tert-butyl)-4-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5751747.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide](/img/structure/B5751760.png)